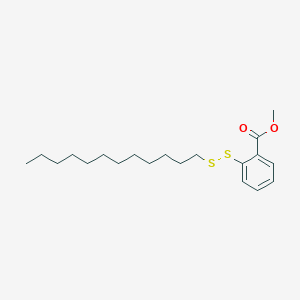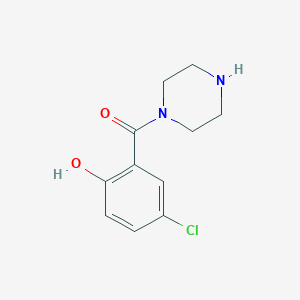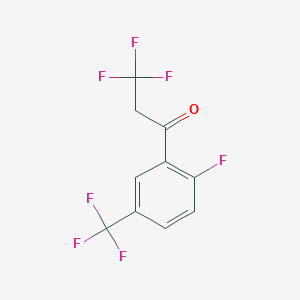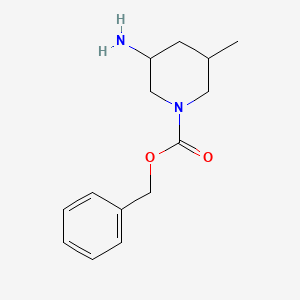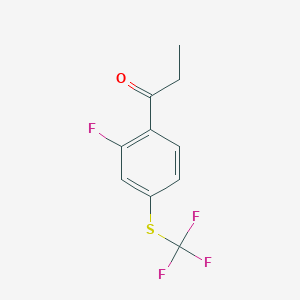
1-(3-Iodo-5-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodo-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol It is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(3-Iodo-5-mercaptophenyl)propan-2-one involves several steps, typically starting with the iodination of a suitable precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The mercapto group is then introduced through a thiolation reaction, which involves the use of a thiol reagent. The final step involves the formation of the propanone moiety through a condensation reaction with a suitable ketone precursor .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
1-(3-Iodo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Iodo-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(3-Iodo-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets, such as enzymes and receptors. The iodine atom and mercapto group play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules. This binding can result in the inhibition or activation of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Iodo-5-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Bromo-5-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(3-Chloro-5-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluoro-5-mercaptophenyl)propan-2-one: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs .
Eigenschaften
Molekularformel |
C9H9IOS |
|---|---|
Molekulargewicht |
292.14 g/mol |
IUPAC-Name |
1-(3-iodo-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2H2,1H3 |
InChI-Schlüssel |
AQTQNYKNMIZKGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC(=C1)I)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)



![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)



